Duocarmycin DM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

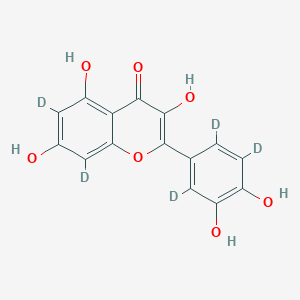

Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, which was first isolated from Streptomyces bacteria in 1978. This compound is known for its extreme cytotoxicity and is part of a class of exceptionally potent antitumor antibiotics. It functions as a DNA minor-groove binding alkylating agent, making it suitable for targeting solid tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin DM involves several key steps, including the preparation of cyclopropylpyrroloindole (CPI) subunits and their subsequent coupling with other molecular fragments. The synthetic routes often involve the use of protecting groups, selective functionalization, and cyclization reactions to achieve the desired molecular architecture .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Duocarmycin DM undergoes several types of chemical reactions, including:

Alkylation: It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position.

Substitution: Various substitution reactions are used during its synthesis to introduce functional groups.

Common Reagents and Conditions:

Alkylation Reagents: Alkyl halides and other electrophiles are commonly used.

Cyclization Reagents: Cyclization reactions often involve the use of strong acids or bases to facilitate ring closure.

Major Products Formed: The major product formed from the alkylation reaction is the DNA-duocarmycin adduct, which disrupts the nucleic acid architecture and leads to tumor cell death .

Applications De Recherche Scientifique

Duocarmycin DM has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying DNA-alkylating agents and their interactions with nucleic acids.

Biology: It serves as a tool for investigating the mechanisms of DNA damage and repair.

Industry: It is used in the development of new anticancer drugs and in the study of drug delivery systems.

Mécanisme D'action

Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death. The compound’s characteristic curved indole structure and spirocyclopropylcyclohexadienone electrophile are crucial for its anticancer activity .

Comparaison Avec Des Composés Similaires

- Duocarmycin A

- Duocarmycin B1

- Duocarmycin B2

- Duocarmycin C1

- Duocarmycin C2

- Duocarmycin D

- Duocarmycin SA

- CC-1065

Comparison: Duocarmycin DM is unique among its analogues due to its specific structural modifications that enhance its DNA-binding affinity and cytotoxicity. Unlike some of its analogues, this compound has been extensively studied for its potential use in antibody-drug conjugates, which offer a targeted approach to cancer therapy .

Propriétés

Formule moléculaire |

C28H27ClF3N3O5 |

|---|---|

Poids moléculaire |

578.0 g/mol |

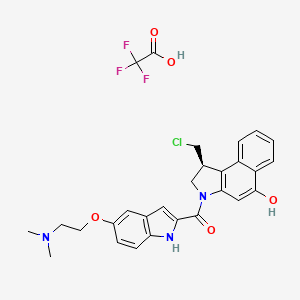

Nom IUPAC |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1 |

Clé InChI |

DHKVELFKGGQACN-UNTBIKODSA-N |

SMILES isomérique |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |

SMILES canonique |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)

![1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)